molecular formula C15H14ClNO4S B2412940 4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid CAS No. 592472-66-7

4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid

Cat. No.: B2412940
CAS No.: 592472-66-7
M. Wt: 339.79
InChI Key: KTCNPAVZBYNXHD-UHFFFAOYSA-N
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Description

4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid is an organic compound with the molecular formula C15H14ClNO4S It is characterized by the presence of a chlorobenzyl group, a methylsulfonyl group, and an amino benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzylamine with methylsulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with 4-aminobenzoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(methylsulfonyl)benzoic acid
  • 4-(2-Chloroethoxy)benzoic acid
  • 4-(4-Chloro-3-methylphenoxy)benzoic acid
  • 4-(2-Hydroxyethoxy)benzoic acid

Uniqueness

4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid is unique due to the presence of both the chlorobenzyl and methylsulfonyl groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl-methylsulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-22(20,21)17(10-12-4-2-3-5-14(12)16)13-8-6-11(7-9-13)15(18)19/h2-9H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCNPAVZBYNXHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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